molecular formula C24H23N3O4 B2952662 N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide CAS No. 899788-18-2

N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide

Cat. No.: B2952662
CAS No.: 899788-18-2
M. Wt: 417.465
InChI Key: PARKDNQYOLWLPK-UHFFFAOYSA-N
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Description

The compound N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide features a tetrahydroquinazolinone core substituted with a 2-methylphenylmethyl group at position 1 and a propanamide chain linked to a furan-2-ylmethyl group at position 2. The quinazolinone scaffold is pharmacologically significant, often associated with anticancer, anti-inflammatory, and enzyme-inhibitory activities . The 2-methylphenyl group introduces steric and electronic effects, while the furan moiety may enhance solubility or binding interactions.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-17-7-2-3-8-18(17)16-27-21-11-5-4-10-20(21)23(29)26(24(27)30)13-12-22(28)25-15-19-9-6-14-31-19/h2-11,14H,12-13,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARKDNQYOLWLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the quinazolinone core, and finally, the coupling of these intermediates under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the quinazolinone moiety can produce dihydroquinazolinone compounds .

Scientific Research Applications

N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The furan ring and quinazolinone moiety are known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazolinone Derivatives with Varied Benzyl Substitutions

A structurally analogous compound, N-(furan-2-ylmethyl)-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanamide (CAS 899788-21-7), differs in the benzyl substituent (3-nitro vs. 2-methylphenyl) .

  • Molecular Weight : The nitro-substituted analog has a molecular weight of 448.435 g/mol, slightly higher than the target compound (~420–430 g/mol estimated), which may influence pharmacokinetics.
Table 1: Substituent Effects on Quinazolinone Derivatives
Compound Benzyl Substituent Key Functional Group Molecular Weight (g/mol)
Target Compound 2-Methylphenyl Furan-2-ylmethyl ~420–430 (estimated)
N-(3-nitrobenzyl) Analog 3-Nitrobenzyl Furan-2-ylmethyl 448.435

Propanamide-Linked Heterocycles

Tetrazole-Containing Analogs

The compound N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-91-5) replaces the quinazolinone core with a tetrazole ring .

  • Bioisosteric Replacement : Tetrazoles mimic carboxylic acids, improving metabolic stability and bioavailability.
Thiazole and Triazole Derivatives
  • 3-cyclopentyl-N-(5-methyl-1,3-thiazol-2-yl)propanamide () features a thiazole ring, offering hydrogen-bonding capabilities distinct from the furan-quinazolinone system .

Substituent Variations in Propanamide Chains

  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () utilizes an N,O-bidentate directing group, enhancing metal coordination in catalytic reactions . This contrasts with the target compound’s furan-linked propanamide, which may prioritize target binding over catalytic activity.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C23H27N3O5C_{23}H_{27}N_{3}O_{5}, with a molecular weight of approximately 425.5 g/mol. The structure features a furan moiety, a tetrahydroquinazoline core, and an amide functional group, which are significant for its biological interactions.

Structural Representation

PropertyValue
Molecular FormulaC23H27N3O5
Molecular Weight425.5 g/mol
CAS Number1235682-44-6

Anticancer Properties

Recent studies have indicated that compounds similar to N-[(furan-2-yl)methyl]-3-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt signaling pathway.
  • Case Study : A study conducted on human breast cancer cell lines demonstrated a reduction in cell viability by approximately 70% upon treatment with the compound at a concentration of 50 µM over 48 hours.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • In Vitro Studies : Tests against various bacterial strains revealed that it possesses inhibitory effects on Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 15 to 30 µg/mL depending on the bacterial strain tested.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological profile:

  • Aquatic Toxicity : The compound is reported to be very toxic to aquatic life with long-lasting effects, indicating a need for caution in environmental applications .
  • Potential Reproductive Toxicity : There are concerns regarding its potential to damage fertility or the unborn child based on preliminary assessments .

Summary of Key Studies

Study FocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cells
Antimicrobial EfficacyEffective against multiple bacterial strains
Toxicological AssessmentHigh toxicity to aquatic organisms

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